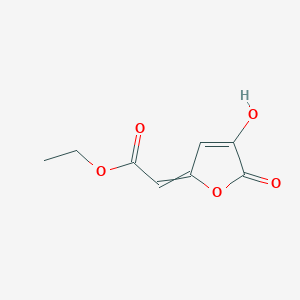
Ethyl (4-hydroxy-5-oxofuran-2(5H)-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4-hydroxy-5-oxofuran-2(5H)-ylidene)acetate is an organic compound belonging to the furanone family. This compound is characterized by its furan ring structure, which is a five-membered aromatic ring containing one oxygen atom. The presence of both hydroxyl and keto functional groups makes it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-hydroxy-5-oxofuran-2(5H)-ylidene)acetate typically involves the esterification of 4-hydroxy-5-oxofuran-2(5H)-ylidene acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at elevated temperatures and pressures to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (4-hydroxy-5-oxofuran-2(5H)-ylidene)acetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a keto group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4,5-dioxofuran-2(5H)-ylidene acetate.
Reduction: Formation of ethyl (4-hydroxy-5-hydroxyfuran-2(5H)-ylidene)acetate.
Substitution: Formation of ethyl (4-hydroxy-5-aminofuran-2(5H)-ylidene)acetate or ethyl (4-hydroxy-5-alkoxyfuran-2(5H)-ylidene)acetate.
Aplicaciones Científicas De Investigación
Ethyl (4-hydroxy-5-oxofuran-2(5H)-ylidene)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of Ethyl (4-hydroxy-5-oxofuran-2(5H)-ylidene)acetate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its potential anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins.
Comparación Con Compuestos Similares
Ethyl (4-hydroxy-5-oxofuran-2(5H)-ylidene)acetate can be compared with other similar compounds such as:
Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate: Both compounds contain ester and keto functional groups, but the latter has a cyclopentyl ring instead of a furan ring.
(5-oxo-2H-furan-2-yl) acetate: This compound is structurally similar but lacks the hydroxyl group present in this compound.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propiedades
Número CAS |
236389-50-7 |
|---|---|
Fórmula molecular |
C8H8O5 |
Peso molecular |
184.15 g/mol |
Nombre IUPAC |
ethyl 2-(4-hydroxy-5-oxofuran-2-ylidene)acetate |
InChI |
InChI=1S/C8H8O5/c1-2-12-7(10)4-5-3-6(9)8(11)13-5/h3-4,9H,2H2,1H3 |
Clave InChI |
PJRZTHAEJDPKDR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C1C=C(C(=O)O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


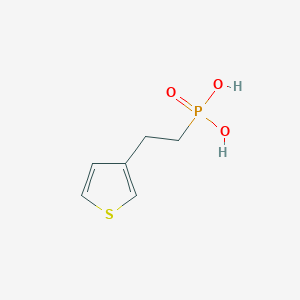
di(propan-2-yl)-lambda~5~-phosphane](/img/structure/B14243917.png)
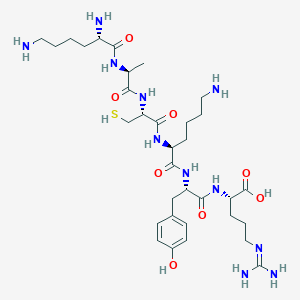
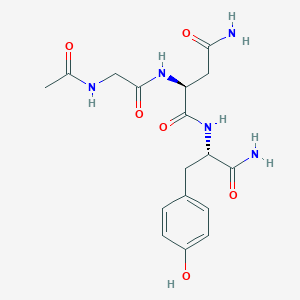
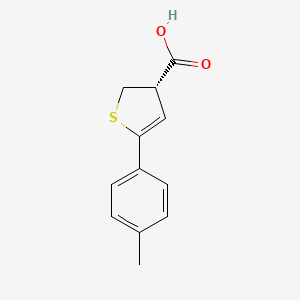
![N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline](/img/structure/B14243956.png)
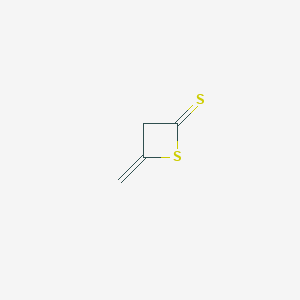
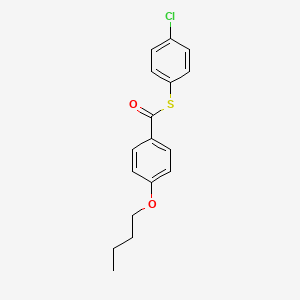
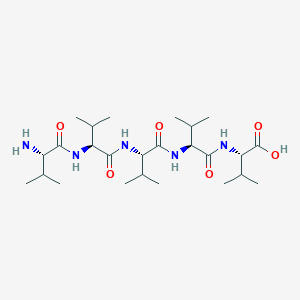
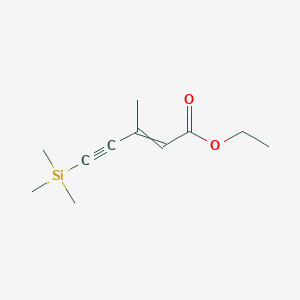


![2-(2-Chlorophenyl)-5-{[(methanesulfinyl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B14244011.png)

